methyl (2Z)-[(2Z)-4-hydroxy-2-[(2E)-(4-methylbenzylidene)hydrazinylidene]-1,3-thiazol-5(2H)-ylidene]ethanoate
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Overview
Description
METHYL 2-[(5Z)-2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE is a complex organic compound with a unique structure that includes a thiazolidine ring, a hydrazone moiety, and a methyl ester group
Preparation Methods
The synthesis of METHYL 2-[(5Z)-2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE typically involves the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with methyl acetoacetate under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Chemical Reactions Analysis
METHYL 2-[(5Z)-2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with reagents like amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: It exhibits promising biological activities, including antimicrobial and anticancer properties. Researchers are exploring its use as a lead compound for developing new therapeutic agents.
Materials Science: Due to its unique structural features, it is being investigated for use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound’s ability to interact with various biomolecules makes it a valuable tool for studying biological processes at the molecular level.
Mechanism of Action
The biological activity of METHYL 2-[(5Z)-2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE is primarily attributed to its interaction with cellular enzymes and receptors. The hydrazone moiety can form reversible covalent bonds with enzyme active sites, inhibiting their activity. Additionally, the thiazolidine ring can interact with various molecular targets, modulating signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Compared to other thiazolidine derivatives, METHYL 2-[(5Z)-2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE stands out due to its unique combination of structural features and biological activities. Similar compounds include:
Thiazolidinediones: Known for their antidiabetic properties, these compounds share the thiazolidine ring but differ in their substitution patterns and biological targets.
Hydrazone Derivatives: These compounds are widely studied for their antimicrobial and anticancer activities, similar to the hydrazone moiety in the title compound.
Properties
Molecular Formula |
C14H13N3O3S |
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Molecular Weight |
303.34 g/mol |
IUPAC Name |
methyl (2Z)-2-[(2Z)-2-[(E)-(4-methylphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-ylidene]acetate |
InChI |
InChI=1S/C14H13N3O3S/c1-9-3-5-10(6-4-9)8-15-17-14-16-13(19)11(21-14)7-12(18)20-2/h3-8H,1-2H3,(H,16,17,19)/b11-7-,15-8+ |
InChI Key |
LTYQDOXGTJVUON-PDAQCIJPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N=C\2/NC(=O)/C(=C/C(=O)OC)/S2 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN=C2NC(=O)C(=CC(=O)OC)S2 |
Origin of Product |
United States |
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